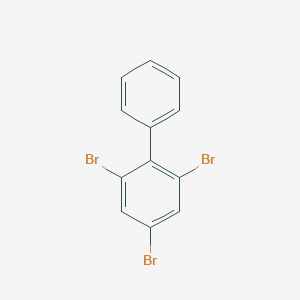

2,4,6-Tribromobiphenyl

Descripción general

Descripción

2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Synthesis Analysis

N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .

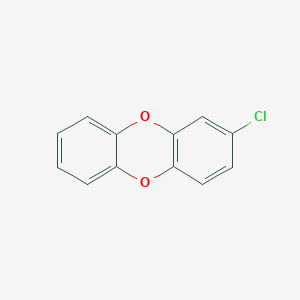

Molecular Structure Analysis

The molecular formula of 2,4,6-Tribromobiphenyl is C12H7Br3 . Its molecular weight is 390.896 .

Chemical Reactions Analysis

2,4,6-Tribromobiphenyl can react with oxidizing materials .

Physical And Chemical Properties Analysis

2,4,6-Tribromobiphenyl is slightly soluble in water . It has a molecular weight of 390.896 .

Aplicaciones Científicas De Investigación

Flame Retardancy

2,4,6-Tribromobiphenyl: is widely used as a flame retardant due to its ability to inhibit or resist the spread of fire. It is often added to a variety of materials, including plastics, textiles, and electronic components, to enhance fire safety. The bromine atoms in the compound are effective in disrupting the combustion process, thereby reducing the flammability of the material .

Molecular Imprinting Technology

This compound has been utilized in the development of molecularly imprinted polymers (MIPs). MIPs are materials designed to have specific cavities that match the shape and functional groups of a target molecule, such as 2,4,6-Tribromobiphenyl . These polymers can be used for sensing applications, where they selectively bind to the target molecule, allowing for its detection and quantification in various environments .

Environmental Monitoring

Due to its persistence and potential toxicity, 2,4,6-Tribromobiphenyl is monitored in the environment. It can be found in water, soil, and air samples, and its levels are tracked to assess environmental contamination. Analytical methods, such as gas chromatography coupled with mass spectrometry, are used to detect and quantify this compound in environmental samples .

Synthetic Intermediate

2,4,6-Tribromobiphenyl: serves as a synthetic intermediate in the production of other brominated compounds, which are used in various industrial applications. Its reactivity allows for further chemical modifications, leading to the synthesis of a wide range of derivatives with different properties and uses .

Bioaccumulation and Toxicity Studies

Research on 2,4,6-Tribromobiphenyl also includes its bioaccumulation in living organisms and its potential toxic effects. Studies focus on how this compound accumulates in the food chain and its impact on human health and wildlife. Understanding its toxicological profile is essential for risk assessment and the development of safety regulations .

Mecanismo De Acción

Pharmacokinetics

It is known that the compound is a small molecule , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromobiphenyl. For instance, the compound’s transformation was found to be significantly faster under oxic conditions than under anoxic conditions . Moreover, the transformation was boosted when the soil redox changed from anoxic to oxic state . These findings suggest that the environmental redox state can significantly influence the fate and transformation of 2,4,6-Tribromobiphenyl.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,5-tribromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLZBYQDXVJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074767 | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tribromobiphenyl | |

CAS RN |

59080-33-0 | |

| Record name | 2,4,6-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

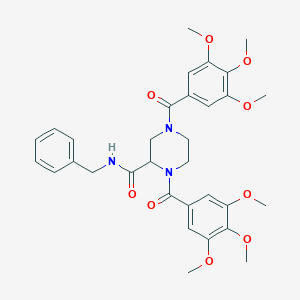

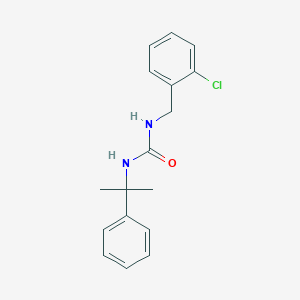

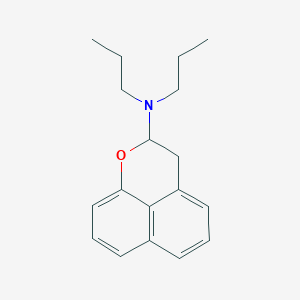

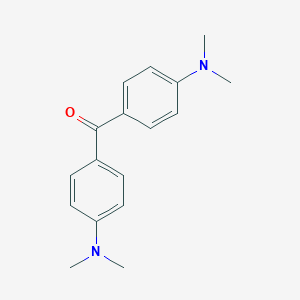

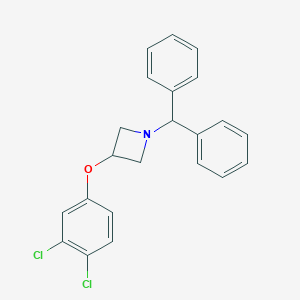

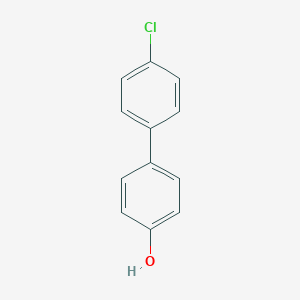

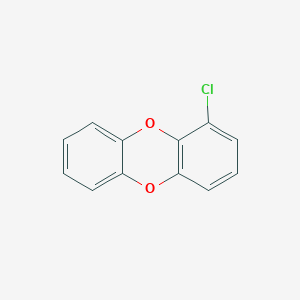

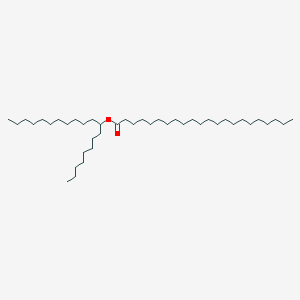

Feasible Synthetic Routes

Q & A

Q1: How can we detect the presence of 2,4,6-Tribromobiphenyl in textiles?

A1: A recent study [] developed a method for detecting 2,4,6-Tribromobiphenyl, alongside other brominated and phosphorus-based flame retardants, in textiles. The method employs gas chromatography-mass spectrometry (GC-MS) after extracting the compounds from the textile samples using ultrasonic extraction with a mixture of acetone and n-hexane. This method demonstrated high sensitivity, with a detection limit of 0.80 ng for 2,4,6-Tribromobiphenyl.

Q2: Can microorganisms degrade 2,4,6-Tribromobiphenyl?

A2: Yes, research [] has shown that anaerobic microbial communities can dehalogenate 2,4,6-Tribromobiphenyl. Specifically, a microbial enrichment culture derived from PCB-free sediment exhibited para-dechlorination activity, effectively removing a chlorine atom from the para position of 2,4,6-Tribromobiphenyl. Interestingly, this dechlorination was observed both in the presence and absence of 2,4,6-trichlorobiphenyl (246-CB), suggesting that 2,4,6-Tribromobiphenyl itself can act as an inducer of the dehalogenation process in this microbial community.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.